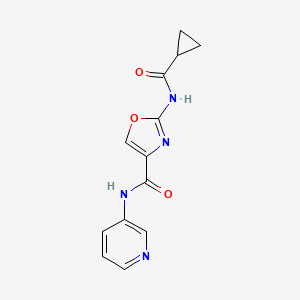
2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which are designed to target specific enzymes involved in the immune response.
Wissenschaftliche Forschungsanwendungen
Modular Synthesis and Catalysis
The compound's core structure, akin to oxazole derivatives, plays a crucial role in modular synthesis techniques. For instance, oxazole synthesis through [3 + 2] annulation involves terminal alkynes and carboxamides, where gold-catalyzed oxidation strategies are employed. The presence of bidentate ligands, such as P,N- or P,S-bidentate ligands, significantly tempers the reactivities of in-situ-generated gold carbenes, facilitating the formation of oxazole rings. This methodology opens new avenues for applying oxidative gold catalysis in novel method development, underscoring the importance of 2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide's structural analogs in catalysis and synthesis (Luo et al., 2012).
Anticancer Research
Gold(III) complexes, including those with oxazoline and pyridine derivatives, demonstrate significant potential as cytotoxic and anticancer agents. The biological and pharmacological behaviors of these complexes, especially their interactions with model proteins and their antiproliferative properties against various cancer cell lines, underscore the potential of 2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide related compounds in anticancer research. The ability of these compounds to overcome cisplatin resistance is particularly noteworthy, highlighting their therapeutic potential (Maiore et al., 2012).
Enzyme Inhibition and Molecular Docking Studies
The synthesis of derivatives and analogs of 2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide has been explored for their inhibitory activities against enzymes like α-glucosidase. These studies not only provide insights into the compound's potential therapeutic applications but also offer a basis for in silico studies, including molecular docking, to elucidate the interactions at the molecular level. Such research aids in understanding the binding modes and inhibitory mechanisms of these compounds, offering a foundation for the development of new inhibitors (Al-Majid et al., 2019).
Heterocyclic Compound Synthesis
The structural flexibility of 2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide and its analogs facilitates the synthesis of a wide range of heterocyclic compounds. These syntheses often involve catalytic oxidative cyclization and alkoxycarbonylation, leading to the formation of diverse heterocycles such as tetrahydrofurans, dioxolanes, oxazolines, and pyridinediones. Such methodologies underscore the compound's utility in the synthesis of complex heterocyclic frameworks, which are of significant interest in pharmaceutical and materials science research (Bacchi et al., 2005).
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-pyridin-3-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11(8-3-4-8)17-13-16-10(7-20-13)12(19)15-9-2-1-5-14-6-9/h1-2,5-8H,3-4H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEZTRQSKDMETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


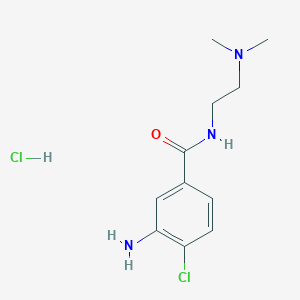
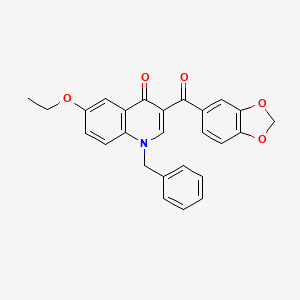
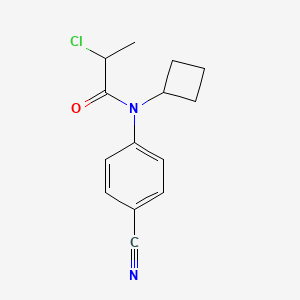
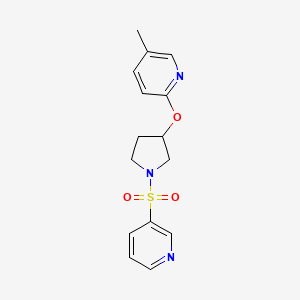
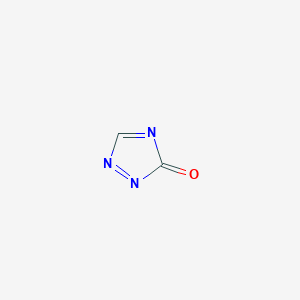
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)
![ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2904167.png)


![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)